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An Application Guide for the Strategic Use of 1-Cyclopropyl-4-iodo-1H-pyrazole in Modern

Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and

drug development professionals on the strategic application of 1-cyclopropyl-4-iodo-1H-
pyrazole. This versatile building block has emerged as a critical component in the synthesis of

potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide

validated, step-by-step protocols for its incorporation into complex molecules, and present data

to support its utility in drug discovery workflows.

The Pyrazole Scaffold: A Privileged Structure in
Kinase Inhibition
The pyrazole ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged

scaffold" due to its synthetic accessibility and favorable drug-like properties.[1][2] In the realm

of oncology and inflammatory diseases, the overexpression or altered activation of protein

kinases is a primary research focus.[2] Small molecule kinase inhibitors are a leading

therapeutic strategy, and within this class, pyrazole-containing compounds are exceptionally

prominent.[1][2] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US

FDA, eight feature a pyrazole ring, highlighting its significance.[1][2]
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The pyrazole moiety often serves as an effective hinge-binder, forming critical hydrogen bonds

within the ATP-binding pocket of various kinases, mimicking the adenine portion of ATP.[1][3]

This interaction is fundamental to the inhibitory action of many successful drugs.

Why 1-Cyclopropyl-4-iodo-1H-pyrazole?
The specific structure of 1-cyclopropyl-4-iodo-1H-pyrazole offers a trifecta of advantages for

the medicinal chemist:

N1-Cyclopropyl Group: This small, rigid, lipophilic group can significantly influence a

compound's metabolic stability and potency.[1] It can make favorable lipophilic interactions

with the glycine-rich loop of a kinase or other hydrophobic regions, often enhancing binding

affinity while helping to decrease clearance.[1][4]

Pyrazole Core: As discussed, this core acts as a robust scaffold for establishing hinge-

binding interactions, a critical anchor point for kinase inhibition.[3][5]

C4-Iodo Group: The carbon-iodine bond at the C4 position is the molecule's primary reactive

handle. It is highly susceptible to palladium- and copper-catalyzed cross-coupling reactions,

allowing for the efficient and modular installation of a wide variety of aryl, heteroaryl, alkyl,

and amino substituents.[6] This modularity is essential for rapidly building chemical libraries

to explore structure-activity relationships (SAR) during lead optimization.[7][8]

Physicochemical Properties and Safe Handling
Before proceeding to synthetic protocols, it is crucial to understand the properties and safety

requirements for handling 1-cyclopropyl-4-iodo-1H-pyrazole.
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Property Value

CAS Number 1239363-40-6[9][10]

Molecular Formula C₆H₇IN₂[10]

Molecular Weight 234.04 g/mol [10]

Appearance Typically an off-white to pale yellow solid.

Solubility

Generally soluble in common organic solvents

such as DMF, DMSO, THF, and chlorinated

solvents.

Safety and Handling:

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[11][12] It may also be harmful if swallowed.[13]

Precautions: Always handle this reagent in a well-ventilated area or a chemical fume hood.

[11][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a

lab coat, and chemical-resistant gloves.[14][15] Avoid breathing dust or fumes.[11]

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[12] Keep

away from heat and direct sunlight.[12]

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand,

vermiculite) and place it into a sealed container for disposal.[12] Do not allow the product to

enter drains or waterways.[11][12]

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling
The C4-iodo group is primed for functionalization via cross-coupling chemistry, a cornerstone of

modern drug discovery.[7] This allows for the precise and predictable formation of C-C and C-N

bonds. Below are detailed protocols for the three most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
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The Suzuki-Miyaura reaction is arguably the most utilized method for introducing aryl and

heteroaryl moieties, which are ubiquitous in kinase inhibitors. The reaction's robustness,

functional group tolerance, and the commercial availability of a vast array of boronic acids

make it a first-choice methodology.[6][16]

This protocol is optimized for speed and efficiency, ideal for rapid SAR studies.

Materials:

1-Cyclopropyl-4-iodo-1H-pyrazole

Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)

Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

SPhos (4-6 mol%) or other suitable phosphine ligand

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

1,4-Dioxane (anhydrous)

Water (degassed)

Microwave reaction vial with crimp cap

Procedure:

To a microwave vial, add 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv.), the boronic acid

(1.2 equiv.), Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₂CO₃ (2.5 equiv.).[6]

Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.[17]

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via

syringe to achieve a final substrate concentration of ~0.1 M.[6][17]

Place the sealed vial into the microwave reactor.

Irradiate the mixture at a constant temperature of 90-120 °C for 10-30 minutes.[16][18]
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Monitor reaction completion by TLC or LC-MS.

Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate,

wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.[16]

Purify the crude product by flash column chromatography on silica gel.

The following table summarizes typical conditions and yields for Suzuki reactions with similar 4-

iodopyrazole substrates, which serve as a strong predictive baseline.

Boronic
Acid

Catalyst
System
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time
Yield
(%)

Referen
ce

Phenylbo

ronic acid

Pd(PPh₃)

₄ (2)

Cs₂CO₃

(2.5)

DME/H₂

O
90 (MW) 5-12 min 95 [18]

4-

Methylph

enylboro

nic acid

Pd(PPh₃)

₄ (2)

Cs₂CO₃

(2.5)

DME/H₂

O
90 (MW) 5-12 min 92 [18]

4-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (2)

Cs₂CO₃

(2.5)

DME/H₂

O
90 (MW) 5-12 min 90 [18]

Arylboron

ic acids

Pd(OAc)₂

/ SPhos
KF

Toluene/

H₂O
80

Not

Specified

Good-

Excellent
[18]

Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is often critical

for coupling with heteroaryl halides as it promotes the rate-limiting oxidative addition step and

subsequent reductive elimination.[17] Cesium carbonate is a stronger, more soluble base than

potassium carbonate and can accelerate reactions that are otherwise sluggish.[18]

Sonogashira Coupling: Introducing Alkynyl Moieties
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The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, installing a

rigid alkyne linker.[19] This linker is often used in kinase inhibitor design to probe deeper into

the ATP binding site or to connect different pharmacophoric elements.[20]

This is the classic and highly reliable method for Sonogashira couplings.

Materials:

1-Cyclopropyl-4-iodo-1H-pyrazole

Terminal alkyne (1.2 equiv.)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

Copper(I) Iodide (CuI) (4 mol%)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)

Anhydrous THF or DMF (optional co-solvent)

Procedure:

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-cyclopropyl-4-iodo-
1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[21]

Add anhydrous TEA or a mixture of TEA/THF.[21]

Stir the mixture at room temperature for 5-10 minutes.

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the reaction is slow.

Monitor progress by TLC or LC-MS.[21]

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to

remove catalyst residues.[21]
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Causality Note: The Sonogashira reaction relies on a synergistic dual catalytic cycle.[19][21]

The palladium catalyst facilitates the oxidative addition with the iodopyrazole, while the

copper(I) cocatalyst forms a copper acetylide intermediate, which then undergoes

transmetalation with the palladium complex.[21] The amine base is crucial for neutralizing the

HI generated and facilitating the formation of the copper acetylide.[19]

Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the

introduction of primary or secondary amines at the C4 position.[22] This is a key strategy for

accessing the 4-aminopyrazole scaffold, a pharmacophore present in numerous kinase

inhibitors, including those targeting the Janus Kinase (JAK) family.[6][23][24]

Materials:

1-Cyclopropyl-4-iodo-1H-pyrazole

Primary or secondary amine (1.2-2.0 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%) or Pd(dba)₂[25]

A bulky phosphine ligand such as XPhos, RuPhos, or tBuDavePhos (4-10 mol%)

A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium

bis(trimethylsilyl)amide (LHMDS) (2.0 equiv.)

Anhydrous, deoxygenated solvent such as Toluene or 1,4-Dioxane

Procedure:

In a glovebox or under a strict inert atmosphere, add the base (e.g., NaOtBu, 2.0 equiv.) to

a dry Schlenk flask.
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Add 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv.), the palladium precatalyst (e.g.,

Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., XPhos, 0.04 equiv.).

Add the anhydrous solvent (e.g., Toluene).

Finally, add the amine (1.2 equiv.).

Seal the flask and heat the reaction mixture at 80-110 °C.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction to room temperature, quench carefully with saturated aqueous

ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

Purify the crude product by flash column chromatography.

Causality Note: The choice of catalyst system is critical and depends on the amine.[24] For

bulky amines or those lacking β-hydrogens (e.g., anilines), palladium catalysis is generally

effective.[25][26] For alkylamines with β-hydrogens, which can undergo β-hydride elimination

as a side reaction, a copper-catalyzed system may provide better results, highlighting the

complementarity of the two methods.[25][26]

Visualization of Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the general

experimental workflow, the catalytic cycle of the Suzuki reaction, and the biological context of

kinase inhibition.
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Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
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Caption: Inhibition of a generic kinase signaling pathway.

Conclusion
1-Cyclopropyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool

for accelerating kinase inhibitor discovery programs. Its well-defined reactive handle at the C4

position provides a reliable entry point for molecular diversification through robust and well-
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understood cross-coupling reactions. The protocols and data presented herein provide a solid

foundation for medicinal chemists to leverage this building block, enabling the efficient

synthesis of novel, potent, and selective kinase inhibitors for the next generation of targeted

therapies.

References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied
PCTAIRE Family. (n.d.). MDPI.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as
Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5403.
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta
Pharmaceutica Sinica B, 12(6), 2531-2547.
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
(2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1153.
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor
scaffold of JNK3. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127267.
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (2023). Journal of
Enzyme Inhibition and Medicinal Chemistry, 38(1).
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020).
Molecules, 25(19), 4563.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable,
Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(7), 8161-8169.
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules,
25(20), 4668.
Sonogashira coupling. (n.d.). Wikipedia.
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as
Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5403.
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules,
25(15), 3493.
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules,
25(15), E3493.
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
(2023). ACS Medicinal Chemistry Letters, 14(5), 629-635.
Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2010).
Journal of Molecular Graphics and Modelling, 29(2), 274-287.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under
Sonogashira cross-coupling reaction. (2016). Arkivoc, 2016(5), 296-312.
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward
Withasomnine and Homologs. (2013). The Journal of Organic Chemistry, 78(9), 4539-4546.
Synthesis of 4-iodopyrazoles: A Brief Review. (2015). Mini-Reviews in Organic Chemistry,
12(2), 125-136.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022).
Molecules, 27(19), 6295.
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021).
Molecules, 26(11), 3290.
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the
synthesis of Crizotinib. (2018). Tetrahedron Letters, 59(4), 365-368.
Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (2012). Journal of
Pharmacy Research, 5(2), 1075-1081.
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification
under Sonogashira cross coupling reaction conditions. (2016).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as
Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as
Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors
- PMC [pmc.ncbi.nlm.nih.gov]

5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 -
PMC [pmc.ncbi.nlm.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1466076?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385367/
https://pubmed.ncbi.nlm.nih.gov/37513232/
https://pubmed.ncbi.nlm.nih.gov/37513232/
https://www.mdpi.com/1422-0067/23/23/14834
https://pmc.ncbi.nlm.nih.gov/articles/PMC9190033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9190033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258821/
https://pdf.benchchem.com/32/4_iodopyrazole_in_the_synthesis_of_kinase_inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC
[pmc.ncbi.nlm.nih.gov]

8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. parchem.com [parchem.com]

10. 1-Cyclopropyl-4-iodo-1H-pyrazole - CAS:1239363-40-6 - Sunway Pharm Ltd
[3wpharm.com]

11. aksci.com [aksci.com]

12. static.cymitquimica.com [static.cymitquimica.com]

13. fishersci.com [fishersci.com]

14. static.cymitquimica.com [static.cymitquimica.com]

15. fishersci.com [fishersci.com]

16. pdf.benchchem.com [pdf.benchchem.com]

17. pdf.benchchem.com [pdf.benchchem.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

20. Sonogashira Coupling [organic-chemistry.org]

21. pdf.benchchem.com [pdf.benchchem.com]

22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

23. pdf.benchchem.com [pdf.benchchem.com]

24. pdf.benchchem.com [pdf.benchchem.com]

25. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC
[pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1-Cyclopropyl-4-iodo-1H-pyrazole in kinase inhibitor
synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-
kinase-inhibitor-synthesis]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pubmed.ncbi.nlm.nih.gov/32751973/
https://pubmed.ncbi.nlm.nih.gov/32751973/
https://parchem.com/chemical-supplier-distributor/1-cyclopropyl-4-iodo-1h-pyrazole-095649
https://www.3wpharm.com/product/32204.html
https://www.3wpharm.com/product/32204.html
https://aksci.com/sds/7186EC_SDS.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F046994.pdf
https://www.fishersci.com/store/msds?partNumber=AC200370250&countryCode=US&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F542147.pdf
https://www.fishersci.com/store/msds?partNumber=AC131741000&productDescription=PYRAZOLE%2C+98%25+100GRPYRAZOLE%2C&vendorId=VN00032119&countryCode=US&language=en
https://pdf.benchchem.com/1421/Application_Notes_and_Protocols_for_the_Suzuki_Coupling_of_1_ethyl_4_iodo_5_methyl_1H_pyrazole.pdf
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_4_Iodopyrazole_in_Catalysis.pdf
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_for_4_Iodopyrazole_in_Suzuki_Coupling_Reactions.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://pdf.benchchem.com/1421/Application_Notes_and_Protocols_for_Sonogashira_Cross_Coupling_with_1_Ethyl_4_iodo_5_methyl_1H_pyrazole.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/1287/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_iodo_1_methyl_1H_pyrazol_3_amine.pdf
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_4_Iodopyrazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594063/
https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_346298745
https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-kinase-inhibitor-synthesis
https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-kinase-inhibitor-synthesis
https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-kinase-inhibitor-synthesis
https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-kinase-inhibitor-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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